molecular formula C8H12ClNO2S B7947820 (S)-Methyl 2-amino-3-(thiophen-2-yl)propanoate HCl

(S)-Methyl 2-amino-3-(thiophen-2-yl)propanoate HCl

Cat. No.: B7947820
M. Wt: 221.71 g/mol
InChI Key: JOTSVOSIVDVLQL-FJXQXJEOSA-N
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Description

(S)-Methyl 2-amino-3-(thiophen-2-yl)propanoate HCl is a chiral amino acid derivative with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-3-(thiophen-2-yl)propanoate HCl typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available thiophene-2-carboxylic acid.

    Amidation: The carboxylic acid is converted to an amide using an appropriate amine, such as methylamine, under dehydrating conditions.

    Reduction: The amide is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride.

    Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.

    Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated chiral resolution techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-3-(thiophen-2-yl)propanoate HCl undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as sodium borohydride.

    Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides to form N-alkyl derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: N-alkyl derivatives.

Scientific Research Applications

(S)-Methyl 2-amino-3-(thiophen-2-yl)propanoate HCl has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-3-(thiophen-2-yl)propanoate HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and amino group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(thiophen-3-yl)propanoic acid: Similar structure but with a different position of the thiophene ring.

    3-amino-3-(thiophen-2-yl)propanoic acid: Lacks the methyl ester group.

Uniqueness

(S)-Methyl 2-amino-3-(thiophen-2-yl)propanoate HCl is unique due to its specific chiral configuration and the presence of both the thiophene ring and the methyl ester group

Properties

IUPAC Name

methyl (2S)-2-amino-3-thiophen-2-ylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.ClH/c1-11-8(10)7(9)5-6-3-2-4-12-6;/h2-4,7H,5,9H2,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTSVOSIVDVLQL-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CS1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CS1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.78 g (0.0318 mole) of thionyl chloride were added dropwise at -5° C. to 10.2 g (0.318 mole) of methanol. After 5 minutes, 3.3 g (0.0159 mole) of 3-(2-thienyl)-DL-alanine hydrochloride were added gradually to this solution, whilst keeping the temperature at -5° C. The mixture was then stirred for 3 hours at this temperature, and then left standing for 24 hours at room temperature. The reaction product was then condensed by evaporation under reduced pressure, and ethanol was added to the residue. The mixture was then condensed by evaporation under reduced pressure and 3.53 g (yield 100%) of 3-(2-thienyl)-DL-alanine methyl ester hydrochloride melting at 110°-112° C. were obtained as the residue.
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
0.318 mol
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two

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